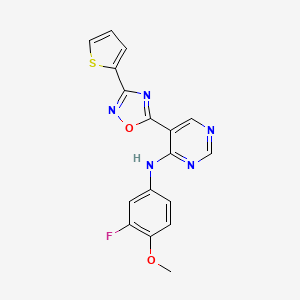

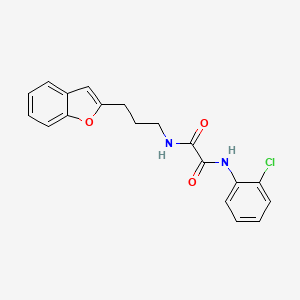

![molecular formula C15H11N5S B2606751 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 163071-38-3](/img/structure/B2606751.png)

4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 .Chemical Reactions Analysis

The reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile has been selected as an optimal condition under which the target compound could be formed in good yield .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their yield, melting point, and IR spectrum .科学的研究の応用

Synthesis and Crystal Structure

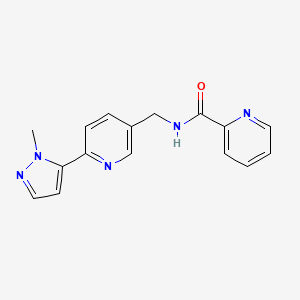

The synthesis of similar compounds, particularly those that integrate thiazole and triazole moieties, has been explored to enhance antitumor activities. For example, a compound synthesized via the reduction of a benzylidene-thiazol-2-amine derivative demonstrated notable antitumor activity against the Hela cell line, highlighting the potential of such structures in cancer research. This synthesis pathway, including crystal structure analysis through X-ray diffraction, underscores the structural basis for biological activity and provides a foundation for further exploration of related compounds (Ye Jiao et al., 2015).

Antimicrobial Activities

Compounds featuring the 1,2,4-triazole and thiazole scaffolds have been synthesized and evaluated for their antimicrobial properties. Research involving novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties has shown promising antimicrobial activities against a range of bacterial strains, comparable to standard drugs like Chloramphenicol. This suggests a potential avenue for the development of new antimicrobial agents (M. Idrees et al., 2019).

Cytotoxicity and Immunocompetent Cells Effects

The cytotoxicity and effects on immunocompetent cells of derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole have been studied, indicating significant in vitro cytotoxicity against thymocytes. Some compounds showed potent toxicity and a general stimulatory effect on B-cells' response, suggesting implications for immunotherapy or as a basis for developing immunomodulatory drugs (A. Mavrova et al., 2009).

Antitumor and Antimicrobial Agents Synthesis

Further synthesis efforts have produced derivatives such as N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, showing pronounced antibacterial activity, particularly against Gram-positive strains. These findings emphasize the therapeutic potential of thiazole derivatives in combating microbial infections and possibly cancer, with some molecules outperforming reference drugs in pathogen growth inhibition (D. Bikobo et al., 2017).

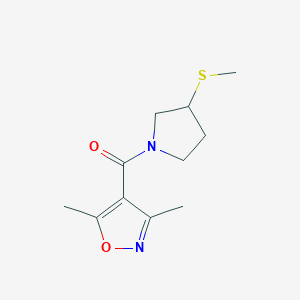

Novel Applications in Material Science

Explorations into the material sciences have also been conducted, where compounds with the benzo[d]thiazol-2-yl structure have been utilized in the development of security inks. For instance, a novel V-shaped molecule exhibited profound ICT effects and reversible morphology-dependent fluorochromism, triggered by mechanical force or pH changes. This innovative application demonstrates the versatility of benzo[d]thiazol-2-yl derivatives beyond biomedical research, offering potential in security materials and sensors (Xiao-lin Lu & M. Xia, 2016).

将来の方向性

The synthesized triazole is promising both for the evaluation of its antiproliferative properties and for the study of the path to new ring annulation by transforming nitro and amino groups . This approach is of interest given the possibility of synthesizing new polycyclic 1,2,3-triazole derivatives and studying their biological activity .

特性

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-3-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5S/c16-14-13(15-17-11-8-4-5-9-12(11)21-15)18-19-20(14)10-6-2-1-3-7-10/h1-9H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJYVFRQHOURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-5,6-dimethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2606677.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2606679.png)

![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2606682.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2606683.png)